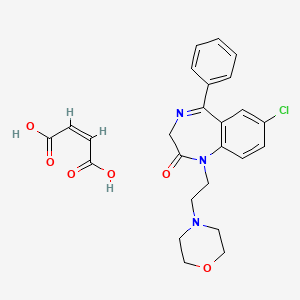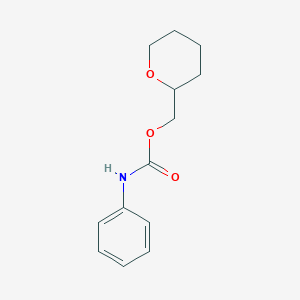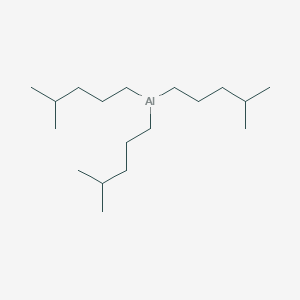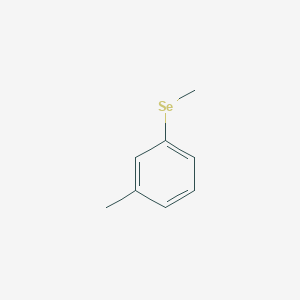
1-Methyl-3-(methylselanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(methylselanyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring undergoes substitution with a methylselanyl group in the presence of a suitable electrophile and catalyst. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylselanyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to 1-Methyl-3-methylbenzene.
Substitution: Introduction of various functional groups, such as nitro or halogen groups, onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(methylselanyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(methylselanyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The methylselanyl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons from the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(methylthio)benzene: Similar structure with a methylthio group instead of a methylselanyl group.
1-Methyl-3-(methylsulfonyl)benzene: Contains a methylsulfonyl group.
1-Methyl-3-(methylamino)benzene: Features a methylamino group.
Uniqueness
1-Methyl-3-(methylselanyl)benzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
1528-87-6 |
|---|---|
Molekularformel |
C8H10Se |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
1-methyl-3-methylselanylbenzene |
InChI |
InChI=1S/C8H10Se/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 |
InChI-Schlüssel |
BUQOTUFTHQJTFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



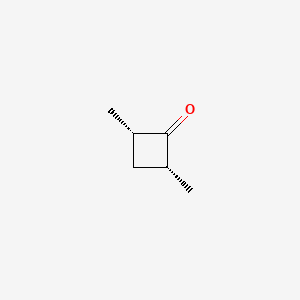
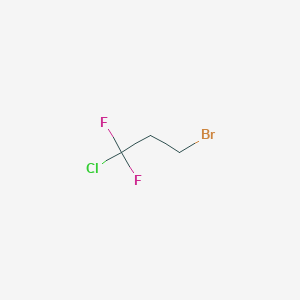
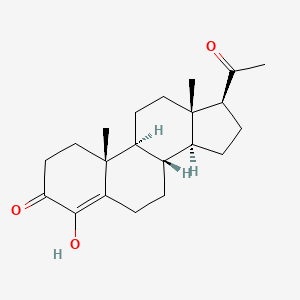
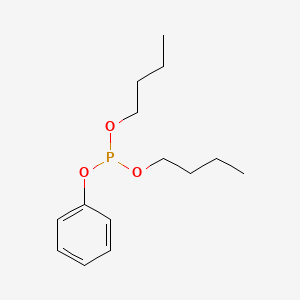
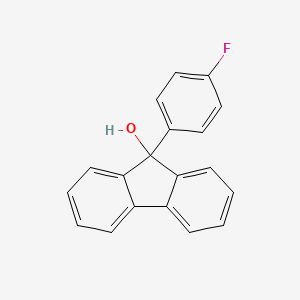
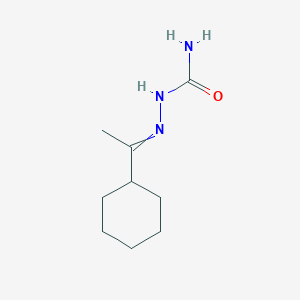
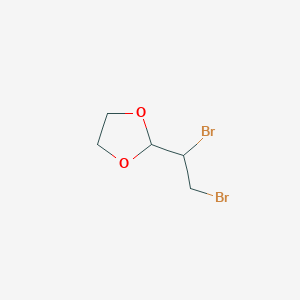

![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
